molecular formula C6H9BN2O3 B1408960 (1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid CAS No. 2226987-43-3

(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1408960
CAS No.: 2226987-43-3
M. Wt: 167.96 g/mol
InChI Key: DLMPXRKLZGBYIT-UHFFFAOYSA-N
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Description

(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the 1-position with an oxetane group (oxetan-3-yl) and a boronic acid moiety at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name

[1-(oxetan-3-yl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPXRKLZGBYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2COC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses a brominated pyrazole-azetidine hybrid as the starting material, which is then reacted with boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the oxetane or pyrazole rings .

Mechanism of Action

The mechanism of action of (1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-boronic Acid Derivatives

Compound Name 1-Position Substituent Key Properties/Applications References
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid Oxetan-3-yl Enhanced solubility; used in kinase inhibitors and anticancer agents
(1-Benzyl-1H-pyrazol-4-yl)boronic acid Benzyl High reactivity in Suzuki couplings; kinase inhibitor intermediates
(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid 4-Fluorophenyl Improved metabolic stability; antimicrobial applications
(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid 2-Chlorophenyl Higher lipophilicity; potential CNS-targeting agents
(1-Methyl-1H-pyrazol-4-yl)boronic acid Methyl Simplified synthesis; baseline for structure-activity studies

Reactivity and Physicochemical Properties

pKa and Lewis Acidity

The pKa of boronic acids influences their reactivity and binding affinity. For example:

  • 3-AcPBA (a common boronic acid) has a pKa of ~8.6, limiting its utility at physiological pH .
  • Fluoro-substituted analogs (e.g., 2,6-diarylphenylboronic acids) exhibit pKa values between 7.2–8.0, closer to physiological conditions .

Binding Affinity and Selectivity

Boronic acids form reversible complexes with diols (e.g., saccharides), a property exploited in glucose sensing and drug design. The oxetane substituent’s compact size and polarity may improve binding selectivity compared to bulkier analogs like benzyl or aryl derivatives .

Biological Activity

(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is a novel boronic acid derivative characterized by the presence of both an oxetane and a pyrazole ring. This unique structure imparts distinct chemical properties that enhance its biological activity, making it a subject of interest in medicinal chemistry and drug development.

The compound features a boronic acid functional group, known for its ability to form reversible covalent bonds with diols and other nucleophiles. The oxetane ring contributes to potential strain-related reactivity, while the pyrazole moiety may enhance biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The boronic acid group can inhibit enzyme activity by forming covalent bonds with active site residues, disrupting specific biochemical pathways and leading to therapeutic effects. This mechanism is particularly relevant in the context of developing inhibitors for diseases such as cancer and inflammation .

Biological Activities

Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole derivatives can effectively inhibit the growth of E. coli and S. aureus .
  • Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory activity comparable to established drugs like indomethacin. This is achieved through inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : The structural features of this compound suggest it may be useful in developing new anticancer agents. The ability to form covalent bonds with target proteins can lead to selective inhibition of cancer cell proliferation.

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound to explore their biological activities. For example:

Compound Activity Reference
3kAnti-inflammatory (comparable to indomethacin)
11Antibacterial against E. coli and S. aureus
4bAnti-tubercular activity against MTB strain H37Rv

These findings underscore the importance of structural modifications in enhancing biological efficacy.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their activity against various bacterial strains. The results showed promising antibacterial effects, highlighting the potential for further development into therapeutic agents .
  • Mechanistic Insights : Another study investigated the interaction of boronic acids with proteases involved in cancer progression. It was found that this compound could effectively inhibit these enzymes, suggesting its role as a potential anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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